5-ブロモキノリン-4-オール

概要

説明

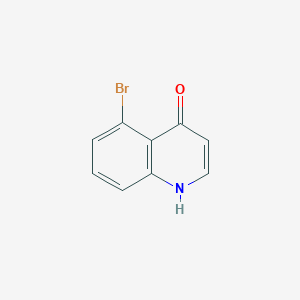

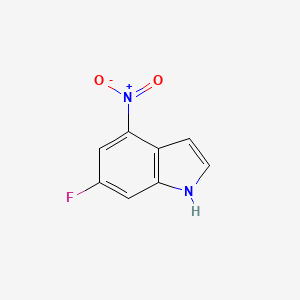

5-Bromoquinolin-4-ol is a brominated quinoline derivative that serves as an important intermediate in the synthesis of various biologically active compounds. The presence of the bromo and hydroxyl groups on the quinoline nucleus makes it a versatile compound for further chemical transformations, which can lead to the development of compounds with potential pharmacological activities .

Synthesis Analysis

The synthesis of 5-Bromoquinolin-4-ol and related compounds involves multi-step reactions that often start from simple precursors. For instance, the synthesis of 5-amino-7-bromoquinolin-8-ol derivatives from 8-hydroxyquinoline is achieved through a series of reactions with high yields using conventional methods . Similarly, the synthesis of 6-bromoquinolin-4-ol is accomplished through cyclization and substitution reactions starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline . The Friedländer synthesis is another approach used to incorporate bromoquinoline into novel chelating ligands, starting from 3-bromobenzaldehyde .

Molecular Structure Analysis

The molecular structure of bromoquinoline derivatives is often confirmed using spectroscopic techniques such as NMR. For example, the structure of 6-bromoquinolin-4-ol was confirmed by 1H NMR spectrum . X-ray crystallographic analysis is also employed to determine the structure of certain derivatives, such as the dihydrofuran ring cleaved product obtained from the reaction of bromo derivatives with imidazole and NaH .

Chemical Reactions Analysis

Bromoquinoline derivatives undergo various chemical reactions that are essential for their transformation into biologically active molecules. The bromo group in these compounds can act as a leaving group or a blocking group during reactions. For instance, in the synthesis of 5-hydroxyquinolines, the bromo group serves as an excellent blocking group due to its stability during the Skraup reaction and its easy removal afterward . The bromo derivatives can also react with aliphatic cyclic amines to produce amino derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoquinoline derivatives are influenced by the presence of substituents on the quinoline nucleus. These properties are crucial for their reactivity and potential biological activities. For example, the optical properties of 6-bromoquinoline derivatives indicate an unusually high emission quantum yield for 6,6'-biquinolines . The chemoselectivity observed during the transformation of 5-amino-7-bromoquinolin-8-ol to its sulfonate derivatives suggests that the substituents on the quinoline ring can significantly affect the outcome of chemical reactions .

科学的研究の応用

化学合成

5-ブロモキノリン-4-オールは化学合成で使用されています . これは様々な有機化合物の製造における重要な成分です . この化合物のユニークな構造と性質は、合成有機化学の分野で貴重な資源となっています .

抗菌作用

研究により、5-ブロモキノリン-4-オールの誘導体は、潜在的な抗菌活性を有することが示されています . 特に、これらの誘導体は、ESBL産生大腸菌 (ESBL E. coli) とメチシリン耐性黄色ブドウ球菌 (MRSA) に対して有効性を示しています .

創薬

5-ブロモキノリン-4-オールの重要な骨格であるキノリンは、創薬において重要な役割を果たしています . これは、工業的および合成有機化学の分野での多様な用途により、重要な複素環式化合物です .

材料科学

5-ブロモキノリン-4-オールは、材料科学の分野でも使用されています . そのユニークな特性は、新素材開発における貴重な成分となっています .

クロマトグラフィー

クロマトグラフィーの分野では、5-ブロモキノリン-4-オールを試薬として使用することができます . そのユニークな化学的性質は、様々なクロマトグラフィー技術での使用に適しています .

生命科学研究

5-ブロモキノリン-4-オールは、生命科学研究で使用されています . これは、American Elements社の包括的な生命科学製品カタログの一部です .

Safety and Hazards

将来の方向性

In recent years, there are greater societal expectations that chemists should produce greener and more sustainable chemical processes . This includes the synthesis of quinoline derivatives using alternative reaction methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .

作用機序

Target of Action

Quinoline and its derivatives, to which 5-bromoquinolin-4-ol belongs, have been found to have a wide range of applications in medicinal and synthetic organic chemistry . They are often used as scaffolds in drug discovery , suggesting that they interact with a variety of biological targets.

Mode of Action

The interaction of quinoline derivatives with their targets often involves binding to specific receptors or enzymes, leading to changes in their activity . The bromine atom in 5-Bromoquinolin-4-ol could potentially enhance its binding affinity to its targets.

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

Given the broad range of biological activities of quinoline derivatives , it can be inferred that 5-Bromoquinolin-4-ol could potentially have diverse effects at the molecular and cellular levels.

特性

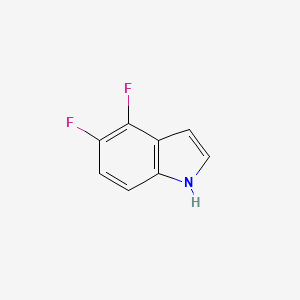

IUPAC Name |

5-bromo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHOUIRHKSQBFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C=CN2)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621173 | |

| Record name | 5-Bromoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

723283-89-4 | |

| Record name | 5-Bromoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1343732.png)

![6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1343733.png)